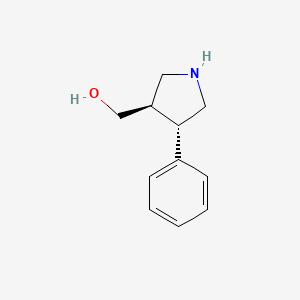

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol

Vue d'ensemble

Description

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetonitrile and ®-glycidol.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reduction methods.

Analyse Des Réactions Chimiques

Types of Reactions

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)carboxylic acid.

Reduction: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-amine).

Substitution: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)chloride.

Applications De Recherche Scientifique

Overview

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound that plays a significant role in various fields of scientific research, particularly in organic chemistry, medicinal chemistry, and biological studies. Its unique structural features make it a versatile intermediate for synthesizing complex organic molecules and developing pharmaceutical agents.

Chemical Characteristics

- Chemical Formula : CHNO

- CAS Number : 848307-24-4

- Structure : The compound contains a pyrrolidine ring with a phenyl group and a hydroxymethyl group, contributing to its chiral nature and biological activity.

Organic Synthesis

This compound is extensively utilized as an intermediate in the synthesis of various biologically active compounds. Its chirality is crucial for producing enantiomerically pure substances, which are essential in pharmaceuticals to ensure efficacy and reduce side effects.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts hydroxymethyl groups into aldehydes or carboxylic acids. |

| Reduction | Forms derivatives with altered functional groups. |

| Substitution | Allows the introduction of new functional groups through halogenation or nucleophilic attack. |

Pharmaceutical Development

The compound has been explored for its potential applications in drug discovery, particularly for neurological disorders. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific receptors or pathways involved in diseases such as depression and anxiety.

- Case Study : Research has indicated that derivatives of this compound may act as ligands for various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in mood disorders .

Studies have shown that this compound may exhibit several biological activities, including:

- Antiviral Properties : Preliminary investigations suggest that it may interact with viral proteins, indicating potential use in antiviral drug development.

- Pharmacological Effects : The compound could have analgesic properties and modulate neurotransmitter systems, making it relevant for pain management and treatment of neurological conditions .

Mécanisme D'action

The mechanism by which ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

((3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl)methanol: Similar structure with additional methoxy groups on the phenyl ring.

((3R,4R)-3,4-Dimethyl-3-pyrrolidinyl)methanol: Similar pyrrolidine core with different substituents.

((3R,4S)-4-(4-Chlorophenyl)-3-pyrrolidinyl)methanol: Similar structure with a chlorine substituent on the phenyl ring.

Uniqueness

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound notable for its unique stereochemistry and functional groups, which confer significant biological activity. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 177.25 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 177.25 g/mol |

| Functional Groups | Hydroxymethyl, Phenyl |

| Chirality | (3R,4S) |

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound acts as a ligand to enzymes and receptors through:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on proteins.

- Hydrophobic Interactions : The phenyl group engages in hydrophobic interactions, enhancing binding affinity.

These interactions can lead to modulation of enzyme activity and receptor signaling pathways, which are crucial for therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, it has been explored as a potential inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to bind to the active site of AChE suggests it could enhance cholinergic signaling by preventing the breakdown of acetylcholine.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain synthesized derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation in the brain.

- Anticancer Activity : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa and A549. These findings suggest that modifications to the hydroxymethyl group can enhance anticancer efficacy.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound and its derivatives to various biological targets. Results indicated strong interactions with target proteins involved in cancer progression and neurodegeneration.

Propriétés

IUPAC Name |

[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOXIYRYUVGPQ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.